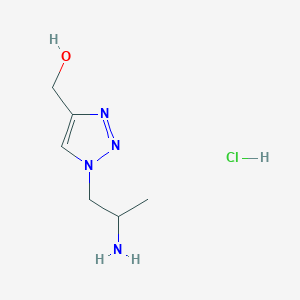![molecular formula C7H4BrFN2 B1446939 3-Bromo-5-fluoroimidazo[1,2-a]pyridine CAS No. 1388711-44-1](/img/structure/B1446939.png)
3-Bromo-5-fluoroimidazo[1,2-a]pyridine
Descripción general
Descripción
3-Bromo-5-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrFN2 . It has a molecular weight of 215.02 .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-fluoroimidazo[1,2-a]pyridine is 1S/C7H4BrFN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
3-Bromo-5-fluoroimidazo[1,2-a]pyridine is a tan solid . . The storage temperature ranges from 0-5°C to 2-8°C .Aplicaciones Científicas De Investigación
Bioisosteric Replacements and Receptor Modulation
One application of related compounds is in the development of bioisosteric replacements for drug design. For example, 8-Fluoroimidazo[1,2-a]pyridine has been studied for its physicochemical properties and evaluated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in allosteric modulator ligands of the GABA A receptor (Humphries et al., 2006). This suggests that bromo-fluoroimidazo[1,2-a]pyridines could potentially be explored for similar applications in modifying receptor interactions.
Synthesis and Chemical Properties
The synthesis of halogenated imidazo[1,2-a]pyridines and their derivatives is a significant area of research, providing valuable insights into the chemical properties and reactivity of these compounds. For instance, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines through metal-catalyzed cross-coupling reactions demonstrates the versatility of these compounds in organic synthesis and their potential for creating complex molecules with varied functional groups (Shibahara et al., 2009).
Fluorescence and Photophysical Properties
Imidazo[1,2-a]pyridines and their derivatives are also investigated for their photophysical properties, such as fluorescence. The study of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines and their fluorescent properties highlights the potential of these compounds in developing biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012). This suggests that bromo-fluoro derivatives could similarly be explored for applications requiring fluorescent compounds.
Synthetic Methodologies
Research into efficient synthetic methodologies for imidazo[1,2-a]pyridines is crucial for expanding their applications. For example, the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines demonstrates an effective approach to synthesizing these compounds, potentially opening up new pathways for the synthesis of 3-Bromo-5-fluoroimidazo[1,2-a]pyridine (Zhou et al., 2016).
Direcciones Futuras
While specific future directions for 3-Bromo-5-fluoroimidazo[1,2-a]pyridine are not mentioned in the search results, imidazo[1,2-a]pyridine analogues are being explored for their potential as antituberculosis agents . This suggests that 3-Bromo-5-fluoroimidazo[1,2-a]pyridine could also be studied in this context.
Propiedades
IUPAC Name |
3-bromo-5-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXYASSBWQZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoroimidazo[1,2-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)


![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)









